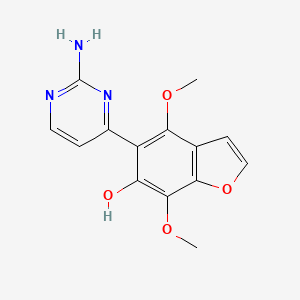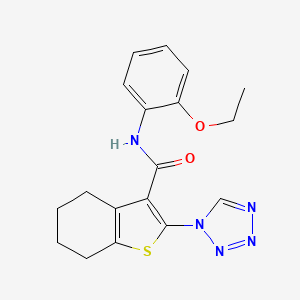![molecular formula C16H20ClN3O4S B12187508 2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]- CAS No. 1010904-12-7](/img/structure/B12187508.png)
2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]- is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the piperazinyl carbonyl moiety. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors might be advantageous for scaling up the production while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medicinally, compounds of this class are often explored for their therapeutic potential, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]- would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]-
- 2-Pyrrolidinone, 1-(4-fluorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]-
- 2-Pyrrolidinone, 1-(4-bromophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]-
Uniqueness
The uniqueness of 2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]- lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1010904-12-7 |
|---|---|
Molecular Formula |
C16H20ClN3O4S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClN3O4S/c1-25(23,24)19-8-6-18(7-9-19)16(22)12-10-15(21)20(11-12)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3 |
InChI Key |
KLHLBZFJBMOTLE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12187429.png)
![N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12187447.png)
![N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12187449.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12187473.png)

![1-(4-Chlorophenoxy)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)(4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B12187475.png)


![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12187483.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12187485.png)
![N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B12187488.png)
![[(4-Butoxynaphthyl)sulfonyl]dimethylamine](/img/structure/B12187491.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethan-1-one](/img/structure/B12187492.png)
![N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12187499.png)
